![molecular formula C16H18N2O B13647619 Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- CAS No. 61545-23-1](/img/structure/B13647619.png)
Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and a dimethylphenyl group attached to the nitrogen atom of the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- typically involves the reaction of 3,5-dimethylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or dimethylphenyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacological effects and interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings.
作用機序
The mechanism of action of Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- Acetamide, 2-(diethylamino)-N-(3,5-dimethylphenyl)-
- N-(2,5-dimethylphenyl)acetamide
- 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)
Uniqueness:
- The presence of both phenyl and dimethylphenyl groups in Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- provides unique steric and electronic properties, influencing its reactivity and interactions.
- Compared to similar compounds, it may exhibit distinct biological activities and pharmacological profiles, making it a valuable compound for research and development.
特性
CAS番号 |
61545-23-1 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
2-(3,5-dimethylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O/c1-12-8-13(2)10-15(9-12)17-11-16(19)18-14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChIキー |
YKBYBPWVZBCSCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NCC(=O)NC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


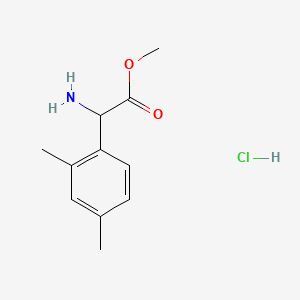
![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)
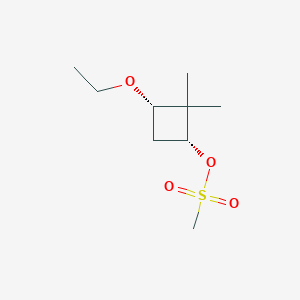

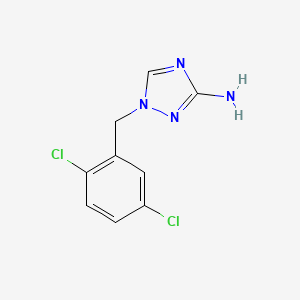
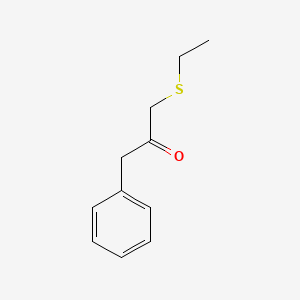
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
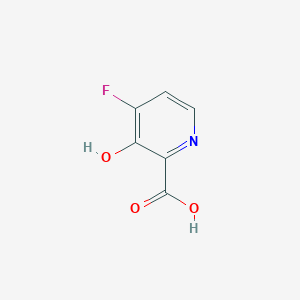
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
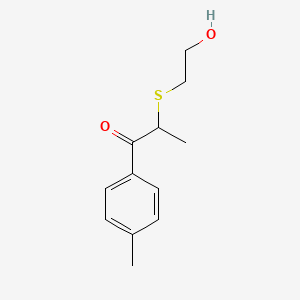

![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
